Direct Nitration Regioselectivity: 4-Nitro Isomer Isolated in 58% Yield vs. 35% for the 5-Nitro Isomer
In a side-by-side direct nitration experiment, 1,2-dimethylimidazole was nitrated with concentrated HNO₃ in trifluoroacetic anhydride at 0–5 °C for 12 h. The 4-nitro isomer (19a, the target compound) was obtained in 58% isolated yield after column chromatography, while the 5-nitro isomer (19b, dimetridazole) was obtained in 35% yield . This represents a 1.66-fold yield advantage for the 4-nitro over the 5-nitro product under identical conditions, demonstrating that the 4-nitro isomer is the kinetically favored product in this N-unsubstituted direct nitration route.
| Evidence Dimension | Isolated yield from direct nitration of 1,2-dimethylimidazole |
|---|---|
| Target Compound Data | 58% isolated yield (4-nitro isomer, 19a) |
| Comparator Or Baseline | 35% isolated yield (5-nitro isomer, 19b, i.e., dimetridazole) |
| Quantified Difference | 1.66-fold higher yield; difference of +23 percentage points |
| Conditions | HNO₃ / (CF₃CO)₂O, 0–5 °C, 12 h; isomers separated by column chromatography |
Why This Matters
For procurement planning, the 4-nitro isomer is the predominant product in direct nitration synthesis, meaning suppliers producing via this route will have inherently higher throughput and lower unit cost compared to the 5-nitro isomer.
